2,2'-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid
Overview
Description
2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid is a complex organic compound with a molecular formula of C16H14O8. This compound is characterized by its unique structure, which includes a tetrahydrocyclopenta[c]chromene core with two diacetic acid groups attached via ether linkages. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid typically involves the Pechmann condensation reaction. This reaction is used to form the chromene core by condensing resorcinol with ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid. The resulting hydroxycoumarin is then alkylated with ethyl bromoacetate in the presence of potassium carbonate to form the ethyl ester. Subsequent saponification with sodium hydroxide and acidolysis yields the desired diacetic acid compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chromene core or the diacetic acid groups.
Substitution: The ether linkages and the chromene core can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydro derivatives of the chromene core.
Scientific Research Applications
2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid involves its interaction with various molecular targets. The chromene core can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The diacetic acid groups may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-((7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy)propanoic acid
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-((benzyloxy)carbonyl)amino)butanoate
- Dimethyl 2,2’-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))dipropanoate
Uniqueness
2,2’-((4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromene-7,9-diyl)bis(oxy))diacetic acid is unique due to its dual diacetic acid groups, which provide additional sites for chemical modification and potential biological interactions. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[9-(carboxymethoxy)-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl]oxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c17-13(18)6-22-8-4-11(23-7-14(19)20)15-9-2-1-3-10(9)16(21)24-12(15)5-8/h4-5H,1-3,6-7H2,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAWQNVQTWORM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C(=CC(=C3)OCC(=O)O)OCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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